

L-Isoleucine-1-13C fundamental properties for researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Isoleucine-1-13C*

Cat. No.: *B12061220*

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An In-depth Technical Guide to **L-Isoleucine-1-13C** for Researchers

This guide provides a comprehensive overview of the fundamental properties, experimental applications, and relevant biological pathways of **L-Isoleucine-1-13C** for researchers, scientists, and drug development professionals.

Core Properties of L-Isoleucine-1-13C

L-Isoleucine-1-13C is a stable isotope-labeled version of the essential amino acid L-isoleucine, where the carbon atom at the C1 position (the carboxyl carbon) is replaced with a ¹³C isotope. This non-radioactive label allows for the tracing of isoleucine's metabolic fate in various biological systems.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **L-Isoleucine-1-13C**.

Property	Value
Chemical Formula	C5 ¹³ CH ₁₃ NO ₂
Molecular Weight	132.17 g/mol
CAS Number	81202-01-9
Appearance	White to off-white crystalline powder
Melting Point	288 °C (decomposes)
Water Solubility	41.2 g/L (at 50 °C)
Optical Activity	[α] _{20/D} +41.0° (c=5 in 6 M HCl)
Isotopic Purity	Typically ≥99 atom % ¹³ C
Chemical Purity	Typically ≥98%

Applications in Research and Drug Development

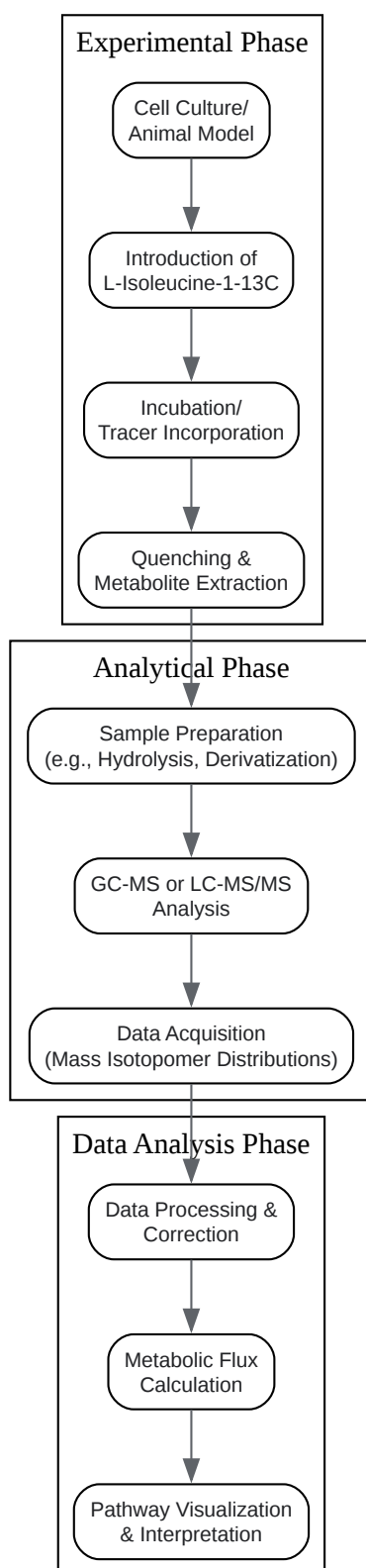
L-Isoleucine-1-13C is a versatile tool in metabolic research and has significant applications in the drug development process.^[1] Its primary use is as a tracer to elucidate metabolic pathways and quantify fluxes.

- **Metabolic Flux Analysis (MFA):** As a stable isotope tracer, **L-Isoleucine-1-13C** is instrumental in ¹³C-MFA studies to track the flow of carbon atoms through metabolic networks.^{[2][3][4][5]} This technique is crucial for understanding cellular physiology in both normal and disease states, such as cancer.
- **Protein Synthesis and Turnover:** The rate of incorporation of **L-Isoleucine-1-13C** into proteins is a direct measure of protein synthesis rates. This is widely used in studies of muscle physiology, nutrition, and various diseases affecting protein metabolism.
- **Drug Development:** Stable isotope-labeled compounds like **L-Isoleucine-1-13C** are used as internal standards in quantitative analyses by NMR, GC-MS, or LC-MS during the drug development process.

Experimental Protocols

General Workflow for a ^{13}C -Tracer Experiment

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using **L-Isoleucine-1- ^{13}C** .



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A generalized workflow for ^{13}C -based metabolic flux analysis.

Measurement of Protein Synthesis using L-Isoleucine-1-13C and GC-MS

This protocol provides a detailed methodology for measuring the rate of protein synthesis in a biological sample.

1. Isotope Administration:

- For in vivo studies, a primed-constant infusion of **L-Isoleucine-1-13C** is administered. An example infusion rate is $0.16 \mu\text{mol}\cdot\text{kg}^{-1}\cdot\text{min}^{-1}$ with a prime of $9.6 \mu\text{mol}/\text{kg}$.
- For in vitro studies, cells are cultured in a medium where standard L-isoleucine is replaced with **L-Isoleucine-1-13C**.

2. Sample Collection:

- Tissue or cell samples are collected at different time points to measure the incorporation of the tracer.
- Blood samples can also be collected to determine the enrichment of the precursor pool.

3. Protein Hydrolysis:

- The collected samples are washed, and proteins are precipitated (e.g., with perchloric acid).
- The protein pellet is hydrolyzed to its constituent amino acids by incubation in 6 M HCl at 110°C for 18-24 hours.

4. Amino Acid Derivatization for GC-MS Analysis:

- The amino acid hydrolysate is dried and then derivatized to make the amino acids volatile for GC-MS analysis. A common method is the formation of N-acetyl methyl esters.
- Alternatively, tert-butyldimethylsilyl (t-BDMS) derivatives can be prepared by reacting with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

5. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or semi-polar column such as a DB-5 or equivalent is suitable.
- Injector Temperature: $250\text{-}280^{\circ}\text{C}$.

- Oven Program: A temperature gradient is used to separate the amino acids. An example program starts at 100°C, ramps to 250°C at 10°C/min, and holds for 5-10 minutes.
- Mass Spectrometer (MS) Conditions:
- Ionization: Electron Impact (EI) ionization is commonly used.
- Acquisition Mode: Selected Ion Monitoring (SIM) is employed to monitor the ions corresponding to the unlabeled (m/z) and labeled ($m/z+1$) fragments of isoleucine. This enhances sensitivity and accuracy.

6. Calculation of Fractional Synthesis Rate (FSR):

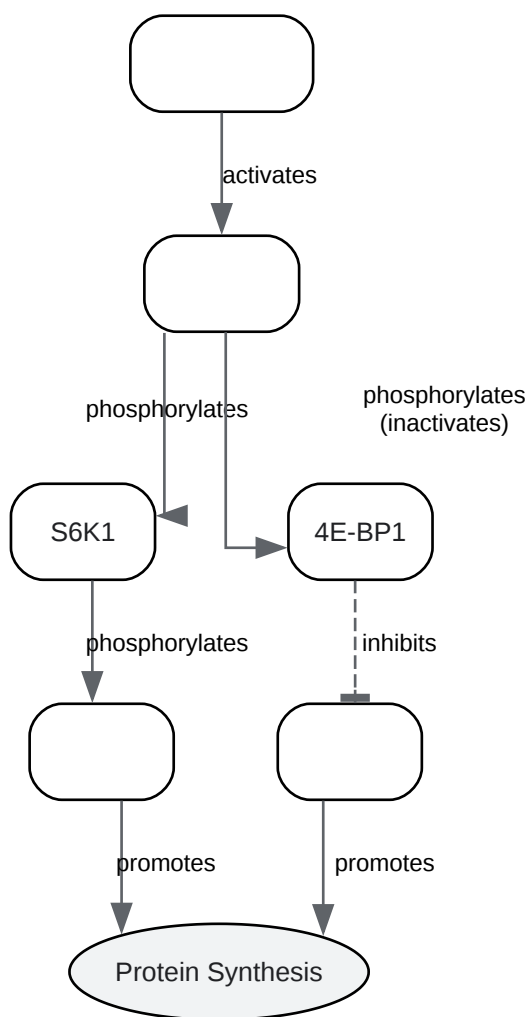
- The FSR (%/hour) is calculated using the formula:
- $$FSR = [(E_p(t_2) - E_p(t_1)) / E_{precursor}] * (1 / (t_2 - t_1)) * 100$$
- Where E_p is the enrichment of **L-Isoleucine-1-13C** in the protein at time points t_1 and t_2 , and $E_{precursor}$ is the enrichment of the precursor pool (e.g., plasma or intracellular free **L-Isoleucine-1-13C**).

L-Isoleucine in Cellular Signaling

L-isoleucine, along with other branched-chain amino acids (BCAAs), is not only a building block for proteins but also acts as a signaling molecule, most notably in the regulation of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

L-Isoleucine and mTORC1 Signaling Pathway

The following diagram illustrates the role of L-isoleucine in the activation of the mTORC1 signaling cascade, which promotes protein synthesis.



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- To cite this document: BenchChem. [L-Isoleucine-1- ^{13}C fundamental properties for researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12061220#l-isoleucine-1-13c-fundamental-properties-for-researchers]

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